4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps like crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits biological activities such as antioxidant and anti-inflammatory effects.
Uniqueness
4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H21BrFN3O3S |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
4-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21BrFN3O3S/c1-22(28(26,27)18-8-2-15(20)3-9-18)14-19(25)24-12-10-23(11-13-24)17-6-4-16(21)5-7-17/h2-9H,10-14H2,1H3 |
InChI Key |
FNMRECUJJCJESH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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